Methylzinc chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

methylzinc chloride safety data and handling

Chemical Identity & Basic Properties

The table below summarizes the fundamental identifying information and hazardous properties of methylzinc chloride. [1]

| Property | Description |

|---|---|

| CAS Number | 5158-46-3 |

| Molecular Formula | CH₃ClZn |

| Molecular Weight | 115.87 g/mol |

| Common Form | ~2.0 M solution in Tetrahydrofuran (THF) |

| Appearance | Colorless to light yellow, turbid solution |

Hazards and Safe Handling

This compound is a hazardous organometallic compound that requires careful handling. The table below lists its key hazard and safety information. [1]

| Category | Details |

|---|

| GHS Hazard Statements | H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. H351: Suspected of causing cancer. | | Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | | Handling Conditions | Handle in a well-ventilated area, preferably in a fume hood. Use personal protective equipment (PPE) including gloves and eye/face protection. The solution is highly flammable and must be kept away from ignition sources. |

Structural and Reactivity Insights

Understanding the molecular structure provides insight into its reactivity, a key consideration for safe experimental design.

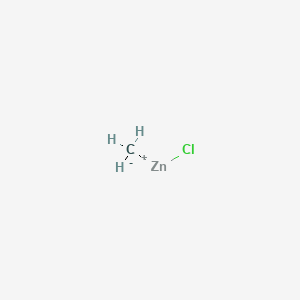

- Molecular Structure: Gas-phase studies show that monomeric this compound (ClZnCH₃) has a C3v symmetry with a linear Cl-Zn-C backbone. [2]

- Bond Lengths: The structure is characterized by the following bond distances: [2]

- Zn–C bond: 1.928 Å

- Zn–Cl bond: 2.127 Å

- Reactivity: Organozinc compounds like this compound are prominent in organic synthesis for carbon-carbon bond formation, such as in Negishi cross-coupling reactions. This high reactivity also means they can be moisture- and air-sensitive. [2]

Safety Assessment Workflow

The following diagram outlines a logical workflow for assessing the safety requirements when handling this compound, based on the hazard information presented.

Key Handling Procedures

While detailed experimental protocols are not available in the search results, the following critical handling procedures must be followed based on its hazard profile. [1]

- Handling: Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from exposure to air and moisture. Use flame-resistant, dry glassware.

- Storage: The solution should be stored in a cool, dry place, away from any oxidizing agents or sources of ignition. Ensure the container is tightly sealed.

- First Aid Measures:

- Inhalation: Immediately move the affected person to fresh air.

- Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water.

- Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.

- Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Organozinc compounds should be treated as hazardous waste.

A Note on a Common Name Confusion

Be aware that methylene chloride is a different chemical (CH₂Cl₂, a common solvent) with its own distinct toxicological profile, primarily concerning central nervous system depression and carcinogenic potential with chronic, high-level inhalation exposure. [3] Always verify the CAS number (5158-46-3 for this compound) to ensure you are consulting the correct safety data.

References

Organozinc Compounds: Introduction and Properties

Organozinc compounds, among the oldest known organometallics, are characterized by a polar covalent carbon-zinc bond [1]. Their lower reactivity compared to Grignard or organolithium reagents makes them highly chemoselective, tolerating sensitive functional groups like esters and nitriles in molecular structures [2] [3]. This property is particularly advantageous for constructing complex pharmaceuticals and fine chemicals.

The table below summarizes the main classes of organozinc compounds.

| Class | General Formula | Key Characteristics | Common Uses |

|---|---|---|---|

| Diorganozinc | R(_2)Zn [1] [4] | Monomeric, linear structures; neutral and less Lewis acidic [1] [4] | Transmetallation; precursor to other zinc reagents [2] |

| Organozinc Halides | RZnX [1] | X = Halide; associated in aggregates [2] | Most common for cross-coupling; workhorse for synthesis [3] [5] |

| Ionic Organozincates | [R(_3)Zn](^-) M(^+), [R(_4)Zn](^{2-}) M(_2^+) [1] | Anionic; "Ate" complexes; enhanced solubility and modified reactivity [1] [6] | Deprotonative metallation; selective cross-coupling [2] |

Synthesis and Activation of Organozinc Reagents

A primary challenge in organozinc chemistry is activating zinc metal for reaction with organic halides. The formation of an organozinc reagent is a two-step process: oxidative addition to form a surface-bound intermediate, followed by solubilization [6]. Recent mechanistic studies using fluorescence microscopy have illuminated the critical role of activators in this process [6].

The table below compares common methods for generating organozinc reagents.

| Method | Description | Key Advantages | Limitations & Notes |

|---|---|---|---|

| Direct Insertion | Oxidative addition of activated Zn metal into organohalide (RX) [1]. | Most direct method; wide functional group tolerance with Rieke Zn [1]. | Requires activated Zn (e.g., Rieke Zn, Zn/Cu, TMSCl, LiCl) [1] [6]. |

| Transmetallation | Reaction of Zn salts (e.g., ZnCl(_2), Zn(OPiv)(_2)) with organolithium or Grignard reagents [1] [5]. | High yields; excellent chemoselectivity; access to functionalized organozincs [5]. | Requires pre-formed, highly reactive organometallics [1]. |

| Functional Group Exchange | Exchange between a diorganozinc (R(_2)Zn) and another organometallic or halide [1]. | Useful for preparing diorganozincs that are difficult to access directly [1]. | Equilibrium-driven; used for specific synthetic goals [1]. |

Industrial synthesis has been advanced through continuous flow chemistry, enabling safer and scalable production of organozinc halides with high productivity and minimized Wurtz coupling byproducts [3].

Key Reactions in Synthetic Chemistry

Organozinc reagents participate in several cornerstone reactions for C-C bond formation, crucial in complex molecule synthesis [7] [8].

Cross-Coupling Reactions

- Negishi Coupling: A palladium- or nickel-catalyzed reaction between an organozinc reagent and an organohalide. It is a powerful method for constructing biaryl and other C-C bonds with high selectivity [7].

- Fukuyama Coupling: A specialized Pd-catalyzed reaction where an organozinc reagent couples with a thioester to produce a ketone, useful in total synthesis [7].

Addition to Carbonyls and Cyclopropanation

- Reformatsky Reaction: An organozinc enolate, formed from an α-haloester and zinc, adds to aldehydes or ketones to form β-hydroxyesters. It is superior to conventional aldol reactions for highly derivatized substrates [1].

- Simmons-Smith Reaction: Generates a zinc carbenoid from diiodomethane and zinc that cyclopropanates alkenes stereospecifically. The reaction is stereospecific and syn-selective [1] [8].

Recent Advances and Industrial Applications

Recent research focuses on overcoming the pyrophoric and unstable nature of organozinc reagents to enhance their utility in process chemistry.

- Stabilization via Crystalline Sponges: A 2025 study introduced a supramolecular encapsulation strategy, immobilizing pyrophoric ZnR₂ within a custom crystalline host framework [9]. This allows for safe storage, structural analysis, and controlled release of reagents, enabling safer handling and new applications [9].

- Continuous Flow Synthesis for Pharmaceuticals: Recent work demonstrates continuous, scalable synthesis of organozinc halides, achieving high yields (78-100%) and concentrations (~2.0 M) with minimal byproducts [3]. Integrated continuous processing enables efficient synthesis of target molecules, strengthening the use of organozinc reagents in industrial process chemistry [3].

Key Takeaways for Professionals

Organozinc compounds are highly valuable for their mild reactivity and high functional group tolerance, enabling synthetic strategies often impossible with more aggressive organometallics.

- For Drug Development: Consider Negishi or Fukuyama couplings to assemble complex aromatic or ketone structures in late-stage functionalization [7]. The continuous flow methods provide a scalable and safer path to key intermediates [3].

- For Process Chemistry: New stabilization and continuous manufacturing techniques are making organozinc chemistry more accessible, reliable, and safe for industrial applications [3] [9].

References

- 1. Organozinc chemistry [en.wikipedia.org]

- 2. sciencedirect.com/topics/chemistry/ organozinc - compound [sciencedirect.com]

- 3. Dissertation Lars Gössl - Fraunhofer IMM [imm.fraunhofer.de]

- 4. 24.16.3: Organozinc Chemistry [chem.libretexts.org]

- 5. Preparation of Solid Organozinc Pivalates and Their [orgsyn.org]

- 6. Mechanisms of Activating Agents to Form Organozinc ... [pmc.ncbi.nlm.nih.gov]

- 7. ORGANOZINC REAGENT | PPTX [slideshare.net]

- 8. | PPTX Organozinc compounds [slideshare.net]

- 9. Encapsulating organometallic compounds in a crystalline sponge... [phys.org]

Commercial Availability and Specifications

Methylzinc chloride is commercially available as a standardized solution, which is the most convenient form for laboratory use. The table below summarizes typical specifications:

| Parameter | Specification |

|---|---|

| Concentration | 2.0 M in Tetrahydrofuran (THF) [1] |

| CAS of Solution | 5158-46-3 (CH₃ClZn), 109-99-9 (THF) [1] |

| Flash Point | -17°C to -18°C (-18°F) [1] [2] [3] |

| Packaging | AcroSeal glass bottle (e.g., 50 mL) to protect from air and moisture [1] |

Safety and Handling Protocols

This compound poses significant hazards and requires strict safety measures, as outlined in its hazard statements and precautionary codes [1] [2].

Handling this compound requires strict adherence to safety measures due to its multiple hazards, including flammability and severe skin/eye damage [1].

Practical Handling Guide for Laboratory Use

- Use Inert Atmosphere: All operations should be conducted under an inert atmosphere, such as nitrogen or argon, using Schlenk-line or glovebox techniques [4].

- Personal Protective Equipment (PPE): Wear suitable protective gloves, eye protection, and face protection as stipulated by precautionary statement P280 [1].

- Storage: Store in a cool, well-ventilated place, in a tightly closed container made of glass. The original AcroSeal packaging is designed for this purpose. Keep away from any sources of ignition [1] [2].

References

methylzinc chloride NMR and IR spectra

Available Chemical Data

The table below summarizes the key identifiers and properties of methylzinc chloride found in the commercial and scientific literature:

| Property | Description |

|---|---|

| CAS Number | 5158-46-3 [1] [2] |

| Molecular Formula | CH₃ClZn [1] [2] |

| Molecular Weight | 115.87 g/mol [1] [2] |

| Common Form | 2M solution in Tetrahydrofuran (THF) [3] [2] |

| SMILES | [CH3-].Cl[Zn+] [1] [3] |

| Structure | Often described as an ionic salt, with a methyl anion and a chlorozinc(1+) cation [1]. |

Insights from Related Spectroscopy

While direct data is unavailable, research on related compounds provides context for what to expect.

- Zinc-Chloride Stretching in IR: A study on zinc chloride (ZnCl₂) identified a characteristic FT-IR peak at 511 cm⁻¹, attributed to the Zn-Cl stretching vibration [4]. This provides a reference point for the Zn-Cl bond in this compound.

- Chlorine NMR Feasibility: Chlorine has two NMR-active nuclei, ³⁵Cl and ³⁷Cl [5]. However, for organic chlorides like this compound, the signals are typically very broad (on the order of tens of kHz), making Chlorine NMR of limited use except for the smallest, most symmetric molecules [5].

Experimental Workflow for Characterization

Given the lack of direct data, determining the spectra requires practical experimentation. The following diagram outlines a general workflow for characterizing this compound using NMR and IR spectroscopy.

Detailed Methodologies

Based on the workflow, here are detailed protocols for the key experiments:

- ¹³C NMR Analysis

- Objective: To determine the chemical shift of the methyl carbon attached to zinc.

- Procedure: Prepare a sample of this compound in a suitable anhydrous deuterated solvent (e.g., THF-d₈). Acquire a ¹³C NMR spectrum. For enhanced signal-to-noise and to study coordination, consider using ¹³C-labeled reagents, as described in a study of methylzincate structures [6].

- ¹H NMR Analysis

- Objective: To observe the chemical shift of the methyl protons.

- Procedure: Analyze the compound using ¹H NMR in an anhydrous deuterated solvent. The expected signal would be a singlet upfield from tetramethylsilane (TMS), but the exact shift requires experimental determination.

- Fourier Transform-Infrared (FT-IR) Spectroscopy

- Objective: To identify key functional group vibrations, particularly the Zn-Cl stretch.

- Procedure: Analyze a pure sample or solution using an FT-IR spectrometer with a frequency range of 400-4000 cm⁻¹. Use pressed KBr disks for solid samples or a sealed liquid cell for solutions [4]. Look for the characteristic Zn-Cl stretching vibration, using the peak at 511 cm⁻¹ for ZnCl₂ as a key reference point [4].

A Path Forward for Researchers

The commercial availability of this compound as a 2M solution in THF [3] [2] suggests that the most practical approach is to:

- Analyze the commercial solution directly using the FT-IR and NMR methods described above.

- Consult specialized databases like those from Sigma-Aldrich or other chemical suppliers, which sometimes provide spectral data for organometallic compounds.

- Search the organometallic chemistry literature for papers specifically on the synthesis and characterization of methylzinc halides, which may contain the desired NMR and IR data.

References

- 1. CAS RN 5158-46-3 | Fisher Scientific [fishersci.com]

- 2. | 5158-46-3 this compound [chemicalbook.com]

- 3. , 2M solution in THF, AcroSeal , Thermo Scientific this compound [fishersci.co.uk]

- 4. A comprehensive physicochemical, thermal, and spectroscopic ... [pmc.ncbi.nlm.nih.gov]

- 5. (Cl) Chlorine NMR [chem.ch.huji.ac.il]

- 6. Structural Determination of Organozinc Reagents... NMR Spectroscopic [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Methylzinc Chloride in Negishi Coupling

Introduction and Background

The Negishi coupling is a powerful transition metal-catalyzed cross-coupling reaction between organozinc compounds and organic halides or triflates to form carbon-carbon bonds [1] [2]. First published in 1977 by Ei-ichi Negishi, who later received the Nobel Prize in Chemistry in 2010 for this work, the reaction has become an indispensable tool in organic synthesis, particularly valuable in pharmaceutical research and natural product synthesis [3] [1]. Among various organozinc reagents, methylzinc chloride represents a particularly important methylating agent that enables the efficient introduction of methyl groups into complex molecular architectures under mild conditions.

The versatility of the Negishi coupling stems from several advantageous characteristics: broad substrate scope (compatible with sp³, sp², and sp carbon centers), excellent functional group tolerance, and high reactivity of organozinc reagents compared to other organometallic species [1] [4]. While organozinc reagents require careful handling due to their sensitivity to air and moisture, this compound offers relatively straightforward handling characteristics compared to more complex alkylzinc reagents, making it an attractive choice for methyl group transfer in sophisticated synthetic intermediates [5].

Reaction Mechanism

The mechanism of palladium-catalyzed Negishi coupling follows a conventional cross-coupling pathway consisting of three fundamental steps: oxidative addition, transmetalation, and reductive elimination [1]. A detailed mechanistic workflow is presented below.

Mechanistic Steps

Oxidative Addition: The catalytic cycle begins with the oxidation of a Pd(0) species through insertion into the carbon-halogen (or carbon-triflate) bond of the organic electrophile (R-X). This step forms an R-Pd(II)-X complex and proceeds with varying rates depending on the halide (I > OTf > Br ≫ Cl) [1].

Transmetalation: This rate-limiting step involves the exchange of the organic substituent (methyl group from this compound) with the halide on the palladium center. The organozinc reagent can be either R'ZnX or R'₂Zn, with zinc preferring four-coordinate complexes [1]. For this compound, this transfers the methyl group to palladium, generating a transient R-Pd-CH₃ intermediate.

Reductive Elimination: The final step forms the new carbon-carbon bond between R and CH₃, yielding the methylated product while regenerating the Pd(0) catalyst for subsequent cycles. This step proceeds through a three-coordinate transition state from the cis-complex [1].

Catalyst Systems and Conditions

Various catalyst systems have been developed for Negishi couplings with this compound, with palladium-based catalysts generally offering superior functional group tolerance and nickel catalysts providing a cost-effective alternative [1].

Table 1: Catalyst Systems for this compound Negishi Coupling

| Catalyst Type | Specific Examples | Typical Loading | Reaction Conditions | Applications |

|---|---|---|---|---|

| Palladium Phosphine Complexes | Pd(P(t-Bu)₃)₂, Pd(OAc)₂/RuPhos, Pd₂(dba)₃/XPhos | 0.5-5 mol% | THF, 25-70°C, inert atmosphere | Broad scope including heterocycles [4] [2] |

| Palladacycle Pre-catalysts | Buchwald G1-G4, Palladacycle mesylate 3c | 0.25-4 mol% | THF, room temperature to 40°C | Heteroaryl couplings, functionalized substrates [4] |

| Nickel Catalysts | Ni(PPh₃)₄, Ni(acac)₂, NiCl₂·glyme/terpyridine | 5-10 mol% | DMA, THF, 25°C | Cost-effective option for certain substrates [1] [6] |

| Nanoparticle Catalysts | PdNPs stabilized by TBAB | 0.5-1 mol% | Mild conditions, low loading | Environmentally friendly approaches [2] |

Experimental Protocols

General Procedure for Palladium-Catalyzed Negishi Coupling with this compound

Materials and Reagents:

- Aryl/alkenyl halide or triflate (1.0 equiv)

- This compound solution (1.5-3.0 equiv, typically 0.5-2.0 M in THF or diethyl ether)

- Palladium catalyst (see Table 1 for specific selection)

- Anhydrous, deoxygenated solvent (THF, DMA, or NMP)

- Inert atmosphere apparatus (Schlenk line or glovebox)

Procedure:

Reaction Setup: In an inert atmosphere glovebox or under nitrogen/argon using standard Schlenk techniques, charge a dry reaction vessel with the organic electrophile (1.0 mmol) and palladium catalyst (0.5-5 mol% based on substrate) [4].

Solvent Addition: Add anhydrous, deoxygenated solvent (5-10 mL per mmol of substrate) and stir to dissolve. THF is commonly used, though DMA or NMP can enhance reactivity for challenging substrates [4] [6].

This compound Addition: Cool the reaction mixture to 0°C if necessary, then add this compound solution (1.5-3.0 equiv) dropwise with vigorous stirring. The addition rate should be controlled to maintain the temperature below 25°C [5].

Reaction Monitoring: Stir the reaction at the appropriate temperature (typically room temperature to 70°C) monitoring by TLC or GC/MS until completion. Reaction times vary from 30 minutes to 24 hours depending on substrate reactivity [4].

Work-up: Quench the reaction carefully with saturated aqueous NH₄Cl solution (10 mL per mmol) or water at 0°C. Extract with ethyl acetate (3 × 15 mL), combine organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure [4] [5].

Purification: Purify the crude product by flash chromatography on silica gel or recrystallization to obtain the pure methylated product.

Specialized Protocol for Low Catalyst Loading Couplings

For substrates without ortho-coordinating groups, catalyst loading can be significantly reduced:

Prepare the reaction as described above using palladacycle precatalyst 3c (0.025-0.05 mol%) with XPhos as ligand in THF [4].

Use 2.0-3.0 equivalents of this compound to ensure complete conversion.

Heat at 40-60°C for 12-24 hours to achieve high conversion with turnover numbers (TON) of 2,000-4,000 [4].

Substrate Scope and Functional Group Compatibility

This compound participates efficiently in Negishi couplings with diverse electrophilic partners while demonstrating remarkable functional group tolerance.

Table 2: Substrate Scope for this compound Negishi Coupling

| Electrophile Type | Example Substrates | Yield Range | Reaction Conditions | Notes |

|---|---|---|---|---|

| Aryl Halides | Aryl bromides, iodides; electron-rich and electron-deficient | 70-95% | Pd/XPhos, THF, rt-70°C | Chlorides require specialized catalysts [4] |

| Heteroaryl Halides | 2- and 3-Pyridyl, pyrazoles, thiazoles, furans, thiophenes | 65-92% | Palladacycle 3c/XPhos, rt-40°C | Challenging due to catalyst poisoning [4] |

| Alkenyl Triflates/Halides | Styrenyl, enol triflates, vinyl halides | 75-90% | Pd(P(t-Bu)₃)₂, THF, 25°C | Maintains stereochemistry [3] [1] |

| Alkyl Electrophiles | Primary alkyl bromides, iodides; secondary propargylic halides | 50-85% | NiCl₂·glyme/terpyridine, DMA, rt | Limited for unactivated secondary alkyl halides [6] |

Compatible Functional Groups

This compound exhibits low basicity, making it compatible with numerous functional groups that would be problematic with other organometallic reagents [4] [5]:

- Carbonyl derivatives: Esters, amides, ketones

- Heteroatom functionalities: Tertiary amines, ethers, carbamates

- Halogens: Fluoride, chloride (non-reactive under conditions)

- Sensitive groups: Enolizable protons, certain acetal protections

- Heterocycles: Pyridines, furans, thiophenes, indoles

Incompatible Functional Groups

- Highly acidic protons (carboxylic acids, phenols, thiols)

- Reducible groups (nitro, azide)

- Reactive electrophiles (aldehydes, unmasked ketones)

Applications in Synthesis

Pharmaceutical Intermediate Synthesis

Novartis employed a Negishi coupling in the manufacturing process of PDE472, a phosphodiesterase type 4D inhibitor investigated for asthma treatment. The Negishi coupling provided superior yields (73% on a 4.5 kg scale) compared to alternative Suzuki methodology for a key benzodioxazole intermediate [1].

Natural Product Synthesis

The Negishi coupling finds extensive application in natural product total synthesis, where its high reactivity and selectivity make it ideal for joining complex synthetic intermediates at late stages [1] [2]. The methyl group incorporation using this compound is particularly valuable for installing final methyl substituents in complex molecular architectures.

Material Science and Heterocycle Functionalization

The methodology enables efficient preparation of polyfluorobiaryls and heterobiaryls, which are challenging targets for alternative coupling methods due to protodeboronation issues in Suzuki couplings [4]. This compound coupling with heteroaryl electrophiles provides access to methylated heterocycles prevalent in pharmaceutical agents and functional materials.

Troubleshooting and Optimization

Common Issues and Solutions

Low Conversion: Increase catalyst loading (1-5 mol%), use more reactive palladacycle precatalysts, elevate temperature to 70°C, or extend reaction time to 24 hours [4].

Homocoupling Products: Ensure strict anaerobic conditions, use freshly distilled solvents, and optimize organozinc stoichiometry (1.5-2.0 equiv typically sufficient) [1].

Dehalogenation Side Products: This occurs via a second transmetalation pathway; reduce catalyst loading or use less reducing catalysts to minimize [1].

Protodemetalation: Dry solvents and reagents thoroughly; minimize exposure to moisture during setup [5].

Reaction Optimization Guidelines

Start with standard conditions (Pd/XPhos or palladacycle precatalyst in THF at room temperature).

For electron-deficient or sterically hindered substrates, increase temperature to 60-70°C.

For heteroaryl substrates, use palladacycle 3c with XPhos ligand at 0.5-1 mol% loading [4].

For unactivated alkyl electrophiles, consider nickel catalysis with terpyridine ligands in DMA [6].

Safety and Handling

This compound Precautions:

- Handle exclusively under inert atmosphere (glovebox or Schlenk line)

- Moisture-sensitive: reacts violently with water to release methane gas

- Pyrophoric potential: can ignite upon exposure to air

- Use appropriate personal protective equipment: flame-resistant lab coat, safety glasses, nitrile gloves

General Safety:

- All organozinc preparations and reactions should be conducted in a well-ventilated fume hood

- Conduct small-scale test reactions before scaling up

- Have appropriate fire suppression equipment readily available

- Plan quenching procedures carefully before beginning reactions

Conclusion

The Negishi coupling using this compound provides a robust, efficient, and selective method for methyl group incorporation into complex organic molecules. With the development of advanced catalyst systems, particularly palladacycle precatalysts with biarylphosphine ligands, this transformation can now be performed under remarkably mild conditions with exceptional functional group tolerance. The methodologies outlined in these application notes offer synthetic chemists reliable protocols for implementing this valuable carbon-carbon bond-forming reaction in diverse research and development applications.

References

- 1. - Wikipedia Negishi coupling [en.wikipedia.org]

- 2. Negishi Coupling - an overview [sciencedirect.com]

- 3. Negishi Coupling [organic-chemistry.org]

- 4. Mild and General Conditions for Negishi Cross-Coupling ... [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross ... [pmc.ncbi.nlm.nih.gov]

- 6. Nickel-Catalyzed Negishi Cross-Couplings of Secondary ... [pmc.ncbi.nlm.nih.gov]

Introduction to Nickel-Catalyzed Cross-Coupling with Methylzinc Chloride

References

- 1. Advances in Copper and Nickel C─N and C─O Cross‐ ... [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Radical Addition/Cross-Coupling of Reagents [pmc.ncbi.nlm.nih.gov]

- 3. Pyridinyl- and Furanyl-methylzinc Chloride: Direct ... [koreascience.kr]

- 4. Deciphering the mechanism of the Ni -photocatalyzed... [nature.com]

- 5. of nickel-catalyzed reductive Mechanisms - cross reactions coupling [oaepublish.com]

- 6. Deciphering the mechanism of the Ni -photocatalyzed... [communities.springernature.com]

- 7. Enantioselective reductive cross-couplings to forge C(sp2) [nature.com]

Comprehensive Application Notes and Protocols: Methylzinc Chloride in One-Pot Synthetic Transformations

Introduction to Methylzinc Chloride

This compound (CH₃ClZn) represents an important organozinc reagent widely utilized in modern synthetic chemistry, particularly in cross-coupling reactions that enable efficient carbon-carbon bond formation. This compound is typically commercially available as a 2.0 M solution in tetrahydrofuran (THF), providing a stable and convenient handling form for laboratory use [1]. With a molecular weight of 115.87 g/mol, this compound serves as a valuable methyl nucleophile in metal-catalyzed transformations, offering advantages in terms of functional group compatibility and reaction selectivity compared to other organometallic reagents [2].

The significance of this compound in synthetic chemistry stems from its application in one-pot synthetic methodologies that align with green chemistry principles by minimizing purification steps, reducing waste generation, and improving overall synthetic efficiency. These protocols are particularly valuable in pharmaceutical research and drug development, where rapid assembly of molecular scaffolds is essential. The following application notes provide comprehensive experimental protocols and technical data to enable researchers to effectively implement this compound in various synthetic contexts.

Chemical Properties and Specifications

Physical and Chemical Characteristics

This compound demonstrates specific physical and chemical properties that directly influence its handling and application in synthetic protocols:

Table 1: Physical Properties of this compound

| Property | Specification | Conditions | Reference |

|---|---|---|---|

| Concentration | 2.0 M in THF | Solution in tetrahydrofuran | [1] |

| Density | 1.033 g/mL | 25°C | [1] [3] |

| Boiling Point | 67°C | - | [1] [3] |

| Flash Point | -17°C to -18°C | Closed cup | [1] [2] |

| Physical Form | Turbid liquid | Colorless to light yellow | [2] [4] |

| Molecular Weight | 115.87 g/mol | - | [2] [4] |

The solution exhibits a colorless to light yellow appearance and typically presents as a turbid solution in THF [2] [4]. The molecular structure consists of a zinc atom bonded to both a methyl group and a chlorine atom, creating a highly polar organometallic compound with significant reactivity in cross-coupling reactions.

Storage and Stability Considerations

Proper storage conditions are critical for maintaining reagent integrity and safety:

- Storage Temperature: Room temperature storage is acceptable, though cool, well-ventilated areas are recommended

- Container Material: Glass containers with AcroSeal closures to prevent moisture ingress [4]

- Atmosphere Sensitivity: Highly sensitive to both oxygen and moisture, requiring inert atmosphere handling

- Stability Duration: Typically stable for up to 24 months when stored properly under recommended conditions

- Incompatibilities: Reacts violently with water, acids, oxidizing agents, and alcohols

Safety Handling and Precautions

Hazard Classification and Risk Assessment

This compound solution presents multiple significant hazards that require careful risk management:

Table 2: Hazard Classification and Safety Information

| Hazard Category | Classification | Signal Word | Hazard Statements |

|---|---|---|---|

| Flammability | Flammable Liquid Category 2 | Danger | H225: Highly flammable liquid and vapour |

| Skin Corrosion | Skin Corrosion/Irritation Category 1B | Danger | H314: Causes severe skin burns and eye damage |

| Eye Damage | Serious Eye Damage/Eye Irritation Category 1 | Danger | H318: Causes serious eye damage |

| Carcinogenicity | Carcinogenicity Category 2 | Warning | H351: Suspected of causing cancer |

| Target Organ Toxicity | Specific Target Organ Toxicity Category 3 | Warning | H335/H336: May cause respiratory irritation/drowsiness/dizziness |

Additional hazard statements include EUH019 (may form explosive peroxides) and H302 (harmful if swallowed) [4]. The solution is classified under water pollutant class 3 (WGK 3), indicating high environmental hazard potential [1].

Personal Protective Equipment (PPE) Requirements

- Eye/Face Protection: Tight-fitting safety goggles and faceshields to prevent splashing contact

- Hand Protection: Chemically resistant gloves (Butyl rubber, Nitrile) compatible with flammable liquids

- Body Protection: Flame-resistant lab coat, chemical-resistant apron, and long pants without cuffs

- Respiratory Protection: Type ABEK (EN14387) respirator filter for vapor protection and emergency situations

- Engineering Controls: Use in fume hood with adequate ventilation, avoid ignition sources, and employ spark-proof tools

Emergency and First Aid Measures

- Inhalation: Immediately move to fresh air and administer oxygen if breathing is difficult

- Skin Contact: Remove contaminated clothing immediately and wash affected area with plenty of water for at least 15 minutes

- Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present

- Ingestion: Rinse mouth with water but do NOT induce vomiting due to risk of tissue damage

- Spill Management: Absorb with inert material, place in suitable container, and dispose of according to local regulations

Experimental Protocols

Protocol 1: Nickel-Catalyzed One-Pot Negishi Coupling with Amino-Heteroaryl Chlorides

4.1.1 Introduction and Principle

The Negishi cross-coupling reaction represents a powerful carbon-carbon bond forming transformation that enables the conjunction of organic electrophiles with organozinc nucleophiles. This specific protocol describes the application of this compound in a one-pot coupling procedure with amino-heteroaryl chlorides, employing a nickel-based catalyst system to facilitate the cross-coupling [1]. The methodology is particularly valuable for the functionalization of heteroaromatic systems, which are prevalent scaffolds in pharmaceutical compounds and biologically active molecules.

4.1.2 Reagents and Materials

- Organozinc reagent: this compound solution (2.0 M in THF) [1]

- Coupling partner: Amino-heteroaryl chloride substrate (1.0 equiv)

- Catalyst system: Nickel catalyst (e.g., Ni(acac)₂, NiCl₂(PPh₃)₂, 5-10 mol%)

- Ligand: Appropriate supporting ligand if required (e.g., phosphine ligands)

- Solvent: Anhydrous THF or toluene

- Inert atmosphere: Argon or nitrogen gas supply

4.1.3 Step-by-Step Procedure

- Reaction Setup: Charge an oven-dried Schlenk flask or reaction vessel with a magnetic stir bar and seal with a rubber septum

- Atmosphere Control: Purge the vessel with inert gas (argon or nitrogen) and maintain under positive pressure

- Substrate Addition: Dissolve the amino-heteroaryl chloride substrate (1.0 mmol) in anhydrous THF (5-10 mL) under inert atmosphere

- Catalyst Introduction: Add the nickel catalyst (0.05-0.10 mmol, 5-10 mol%) to the reaction mixture

- Organozinc Addition: Slowly add this compound solution (1.2 mmol, 0.6 mL of 2.0 M solution in THF) dropwise via syringe at room temperature

- Reaction Monitoring: Stir the reaction mixture at room temperature or elevated temperature (40-60°C) and monitor by TLC or LC-MS

- Reaction Completion: Upon complete consumption of starting material (typically 2-12 hours), carefully quench the reaction with saturated ammonium chloride solution

- Product Isolation: Extract with ethyl acetate (3 × 15 mL), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure

- Purification: Purify the crude product by flash column chromatography or recrystallization

4.1.4 Technical Notes and Optimization

- Stoichiometry: A slight excess of this compound (1.1-1.3 equiv) typically ensures complete conversion

- Temperature Optimization: Some challenging substrates may require elevated temperatures (up to 70°C) for efficient coupling

- Catalyst Screening: Different nickel catalysts (e.g., Ni(acac)₂, NiCl₂(dppp)) may yield optimal results depending on substrate electronics

- Atmosphere Sensitivity: Strict exclusion of oxygen and moisture is critical for achieving high yields and preventing catalyst decomposition

Protocol 2: Cross-Coupling with Aryl Fluorides Using Nickel Catalyst

4.2.1 Introduction and Principle

This protocol demonstrates the unique reactivity of this compound in nickel-catalyzed coupling reactions with aryl fluorides [1]. The transformation is particularly noteworthy as aryl fluorides are generally considered challenging coupling partners in cross-coupling reactions due to the strength of the C-F bond. The methodology leverages the oxidative addition capabilities of nickel catalysts to activate the typically inert C-F bond, enabling subsequent transmetalation with this compound and reductive elimination to furnish methylated arene products.

4.2.2 Reagents and Materials

- Organozinc reagent: this compound solution (2.0 M in THF, 1.2 equiv) [1]

- Coupling partner: Aryl fluoride substrate (1.0 equiv)

- Catalyst: Nickel catalyst (e.g., Ni(cod)₂, 5-10 mol%)

- Ligand: Supporting ligand (e.g., PCy₃, dppf, 10-20 mol%)

- Solvent: Anhydrous 1,4-dioxane or DMF

- Additives: None typically required

4.2.3 Step-by-Step Procedure

- Reaction Setup: Prepare an oven-dried Schlenk tube with magnetic stir bar and maintain under inert atmosphere

- Catalyst/Ligand System: Charge the vessel with nickel catalyst (0.05 mmol, 5 mol%) and supporting ligand (0.10 mmol, 10 mol%)

- Solvent Addition: Add anhydrous solvent (5 mL) and stir for 5 minutes to pre-activate the catalyst system

- Substrate Introduction: Add the aryl fluoride substrate (1.0 mmol) to the reaction mixture

- Organozinc Addition: Slowly add this compound solution (1.2 mmol, 0.6 mL of 2.0 M solution in THF) dropwise via syringe

- Heating Conditions: Heat the reaction mixture to 80-100°C with stirring while monitoring by TLC or GC-MS

- Reaction Quenching: After completion (typically 4-16 hours), cool to room temperature and carefully quench with saturated NH₄Cl solution

- Standard Workup: Extract with ethyl acetate, dry over MgSO₄, concentrate, and purify by flash chromatography

4.2.4 Technical Notes and Optimization

- Ligand Selection: Bulky electron-rich phosphines (e.g., tri-tert-butylphosphine) often enhance reaction efficiency for electron-neutral and electron-deficient aryl fluorides

- Temperature Profile: Higher temperatures (80-100°C) are typically required for C-F bond activation compared to C-Cl or C-Br activation

- Substrate Scope: Electron-deficient aryl fluorides generally react more efficiently than electron-rich derivatives due to facilitated oxidative addition

- Functional Group Tolerance: The methodology typically shows good compatibility with nitriles, esters, and ketones present on the arene ring

Experimental Workflow and Visualization

The following workflow diagram illustrates the general experimental setup and procedural sequence for one-pot reactions utilizing this compound:

Figure 1: One-Pot this compound Reaction Workflow. This diagram illustrates the sequential steps for conducting this compound-mediated reactions, highlighting critical safety procedures and inert atmosphere requirements throughout the process.

Quality Control and Analytical Characterization

Reagent Quality Assessment

- Solution Integrity: this compound solutions should appear colorless to slightly yellow; dark discoloration may indicate decomposition

- Titration Methods: Periodically validate concentration by quenching aliquots with known acid followed by back-titration

- Moisture Content: Use Karl Fischer titration to ensure water content below 50 ppm for optimal reactivity

- Peroxide Testing: Regularly test THF solutions for peroxide formation using commercial test strips

Reaction Monitoring Techniques

- TLC Analysis: Normal phase silica gel plates with UV visualization

- GC-MS Analysis: Suitable for volatile products and reaction monitoring

- LC-MS Analysis: Ideal for polar compounds and complex reaction mixtures

- NMR Spectroscopy: ¹H NMR particularly useful for tracking methyl group incorporation

Product Characterization

Successfully synthesized compounds from this compound coupling reactions should be characterized using standard analytical techniques:

- Spectroscopic Methods: ¹H NMR, ¹³C NMR, FT-IR, and MS for structural confirmation

- Chromatographic Methods: HPLC purity analysis for compounds intended for biological testing

- Physical Properties: Melting point determination for crystalline solids

Troubleshooting and Technical Guidance

Common Experimental Challenges

- Low Conversion: May result from catalyst decomposition, inadequate exclusion of oxygen, or insufficient reagent quality

- By-product Formation: Often caused by homocoupling, β-hydride elimination, or protodezincation

- Incomplete Reactions: Can arise from insufficient catalyst loading, incorrect temperature, or poor mixing

Optimization Strategies

- Catalyst Screening: Evaluate different nickel catalysts and ligand systems for challenging substrates

- Solvent Effects: Test various anhydrous solvents (THF, dioxane, DMF) to improve solubility and reactivity

- Additive Screening: Consider addition of halide salts or Lewis acids to facilitate transmetalation

- Gradient Temperature: Implement temperature gradients to balance initiation and propagation of the catalytic cycle

Conclusion and Applications

This compound represents a versatile and efficient methyl transfer reagent in modern synthetic chemistry, particularly valuable for one-pot synthetic methodologies. The protocols outlined herein provide practical guidance for implementing this reagent in Negishi cross-coupling reactions, enabling the incorporation of methyl groups into complex molecular architectures. The 2.0 M solution in THF offers convenient handling while maintaining reactivity [1].

The application of these methodologies extends to various domains of chemical synthesis, including pharmaceutical development, material science, and natural product synthesis. The successful implementation of these protocols requires strict adherence to safety protocols and inert atmosphere techniques to ensure both experimental success and personnel protection. By following the detailed procedures and technical recommendations provided in these application notes, researchers can effectively leverage this compound in their synthetic workflows to access valuable methyl-substituted organic compounds.

References

Application Note & Protocol: Organozinc-Fluoride Cross-Coupling

This section provides a detailed experimental procedure for carbon-carbon bond formation via transition-metal-free coupling of organozinc compounds with organic fluorides, based on the heterolytic activation of C(sp³)-F bonds [1].

Experimental Protocol for C(sp³)-F Functionalization with Diphenylzinc

Title: Cross-Coupling of Alkyl Fluorides with Diphenylzinc via Carbocation-Organozincate Ion Pairs

Principle: The method uses the high fluorophilicity of diarylzinc compounds to achieve heterolytic cleavage of unactivated C(sp³)-F bonds. The reaction proceeds through short-lived carbocation-fluorozincate ion pairs, with the stability of the Zn-F bond providing the thermodynamic driving force. This pathway avoids common side reactions like β-hydride elimination and hydrodefluorination [1].

Materials:

- Reagents: Alkyl fluoride substrate (1.0 equiv), diphenylzinc (Ph₂Zn, 1.0-1.2 equiv), anhydrous α,α,α-trifluorotoluene (PhCF₃) or toluene.

- Note: The study specifically used diarylzinc compounds. Methylzinc chloride (MeZnCl) was not reported in the searched literature, so its reactivity may differ and require investigation [1].

Equipment:

- Standard Schlenk line or glove box for air-free manipulation

- Heated stir plate with temperature control

- Round-bottom flask equipped with a magnetic stir bar

Procedure:

- Setup: In an inert atmosphere (glove box or using Schlenk techniques), charge a dry round-bottom flask with the alkyl fluoride substrate (e.g., 0.5 mmol).

- Solvent Addition: Add anhydrous trifluorotoluene (5 mL) to the flask.

- Organozinc Addition: Add diphenylzinc (0.55 mmol, 1.1 equiv) to the solution.

- Reaction: Seal the flask and stir the reaction mixture at 60°C for 18 hours. Monitor reaction progress by TLC or GC-MS.

- Work-up: After the reaction is complete, cool the mixture to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (5 mL).

- Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.

- Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

- Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupling product.

Representative Examples and Scope

The following table summarizes the yields and conditions for different types of alkyl fluorides in this reaction, demonstrating its broad applicability [1].

| Substrate Type | Example Substrate | Product | Temperature | Isolated Yield |

|---|---|---|---|---|

| Tertiary Alkyl Fluoride | 3-fluorooxindole | C-arylated oxindole | 60°C | ~90% |

| Secondary Alkyl Fluoride | cyclohexyl fluoride | phenylcyclohexane | 70°C | 73% |

| Primary Alkyl Fluoride | 1-fluorooctane | 1-phenyloctane | 70°C | ~70% |

Reaction Setup Workflow

To successfully execute this air- and moisture-sensitive reaction, follow this setup workflow:

Key Mechanistic Insight and Practical Considerations

- Mechanism: The reaction is proposed to proceed through an ionic mechanism, not a radical one. The diarylzinc acts as a Lewis acid to abstract fluoride, generating a short-lived carbocation that rapidly recombines with the resulting aryl(fluoro)zincate ion pair [1].

- Solvent Choice: The use of non-coordinating solvents like trifluorotoluene or toluene is crucial. These solvents enhance the fluorophilicity (fluoride-binding ability) of the organozinc reagent, which is the key to activating the strong C-F bond [1].

- Comparison with Related Work: Another study demonstrates C-N coupling of aryl fluorides with amines using a silylboronate strategy [2]. This highlights that alternative, transition-metal-free pathways for C-F bond activation exist, but they rely on different mechanisms and reagents.

Critical Limitations and Adaptation Notes

- This compound Not Reported: The primary limitation is that the searched literature does not contain a specific protocol for This compound. The cited research exclusively used diphenylzinc [1].

- Reactivity Differences: Methyl nucleophiles can exhibit significantly different reactivity and stability compared to phenyl nucleophiles. Direct substitution of MeZnCl for Ph₂Zn may not be successful and would require extensive re-optimization of conditions (e.g., solvent, temperature, concentration).

- Suggested Path Forward: To achieve your target reaction, the most viable approach is to treat the existing protocol as a starting point and begin a systematic optimization campaign, potentially employing high-throughput experimentation (HTE) and machine learning-guided optimization to efficiently navigate the new chemical space [3].

References

methylzinc chloride methylating agent applications

Chemical Properties and Specifications

Methylzinc chloride is typically handled as a solution in tetrahydrofuran (THF). The following table summarizes its key physical and chemical properties from major suppliers [1] [2]:

| Property | Specification / Value |

|---|---|

| Chemical Formula | CH₃ClZn |

| CAS Number | 5158-46-3 |

| Physical Form | Colorless to yellow, turbid liquid solution [1] [2] |

| Common Concentration | 2.0 M in THF [1] [3] |

| Molecular Weight | 115.87 g/mol [2] |

| Boiling Point | 67 °C [1] [3] |

| Density | 1.033 g/mL at 25 °C [1] [3] |

| Flash Point | -17 °C (1.4 °F) - closed cup [1] [2] |

Applications in Synthesis

This compound is an organozinc reagent primarily used in transition-metal-catalyzed cross-coupling reactions to introduce a methyl group. The search results indicate its use in the following specific applications [1] [3]:

- Nickel-Catalyzed Negishi Cross-Coupling: This is a primary application, used in one-pot couplings with substrates like amino-heteroaryl chlorides and aryl fluorides [1] [3]. These reactions are crucial for forming carbon-carbon bonds in complex molecules, particularly in pharmaceutical research.

The following diagram illustrates the general workflow for a Negishi cross-coupling reaction using this compound:

Safety and Handling Protocols

This compound is a highly hazardous material and must be handled with extreme care. The safety information is consolidated in the table below [1] [2]:

| Handling Aspect | Specification / Requirement |

|---|

| Hazard Statements | H225: Highly flammable liquid and vapour. H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness. H351: Suspected of causing cancer. [2] | | Precautionary Statements | P210: Keep away from heat/sparks/open flames. P280: Wear protective gloves/clothing/eye protection/face protection. P310: Immediately call a POISON CENTER/doctor. [2] | | Personal Protective Equipment (PPE) | Faceshields, gloves, and goggles are essential. A type ABEK (EN14387) respirator filter is recommended. [1] | | Storage | Class 3 Flammable Liquid. Must be stored under an inert atmosphere in a sealed container. [1] |

Information Gaps and Further Research

The search results lack the detailed experimental protocols, quantities, and reaction conditions required for laboratory application notes. To obtain this critical information, I suggest you:

- Consult Scientific Literature: Search platforms like SciFinder, Reaxys, or PubMed for "this compound Negishi coupling" to find full experimental sections in journal articles.

- Review Supplier Documentation: The product pages reference a "Certificate of Analysis" and "Safety Data Sheet" [3]. Contacting the supplier (e.g., Sigma-Aldrich, Thermo Scientific) directly for technical data sheets might yield more procedural details.

- Explore Specialist Databases: Search for organic synthesis compendiums like "Science of Synthesis" or specific textbooks on organozinc chemistry.

References

Zinc-Based Catalysts for Stereoselective Ring-Opening Polymerization: Application Notes and Protocols

Introduction to Zinc Catalysts in Polymer Synthesis

The development of sustainable polymerization catalysts is a critical focus in modern polymer science, driven by the need for environmentally friendly alternatives to traditional petroleum-based plastics. Among the various metal catalysts, zinc-based systems have emerged as particularly promising due to their low toxicity, earth abundance, and versatile coordination chemistry. These attributes make them ideal candidates for producing biodegradable aliphatic polyesters and polycarbonates with applications in biomedical fields, including drug delivery and tissue engineering [1] [2]. The controlled ring-opening polymerization (ROP) of cyclic esters and ring-opening copolymerization (ROCOP) of epoxides with CO₂ or cyclic anhydrides represent efficient methods for producing stereoregular polymers with tailored properties [1].

The performance of zinc catalysts is highly dependent on their ligand environment, which modulates the Lewis acidity of the zinc center and influences the metal-alkyl bond polarity. This tunability allows for precise control over polymerization kinetics, molecular weights, dispersity, and, crucially, the stereochemical structure of the resulting polymers [2]. Since the stereochemical configuration directly impacts material properties such as crystallinity, thermal stability, and degradation rates, the design of zinc catalysts with specific ligand architectures has become an intensive area of research [1].

Key Zinc Catalyst Systems and Their Performance

Recent advances have demonstrated the exceptional versatility of zinc complexes in stereoselective polymerizations. The tables below summarize the structures and performance of representative zinc catalysts.

Table 1: Zinc Catalyst Structures and Their Applications

| Catalyst | Ligand Type | Polymerization Type | Key Monomers | References |

|---|---|---|---|---|

| BDI-Zn-N(SiMe₃)₂ | β-Diketiminate (BDI) | ROP | rac-Lactide | [1] |

| BDI-Zn-Acetate | β-Diketiminate (BDI) | ROCOP | CHO/CO₂ | [1] |

| L¹/²ZnOAr 1-8 | Tridentate β-Ketoiminate | ROP | Lactide (L-LA, rac-LA) | [3] |

| C1-symmetric BDI Zn | Asymmetric BDI | ROCOP | CO₂/meso-epoxides | [1] |

Table 2: Performance Metrics of Representative Zinc Catalysts

| Catalyst | Conditions | Activity (TOF h⁻¹) | Stereocontrol (Pᵣ or % ee) | Polymer Characteristics (Mₙ, kg/mol; Đ) | References |

|---|---|---|---|---|---|

| BDI-Zn-Acetate | - | - | - | Mₙ up to 31.0; >95% carbonate | [1] |

| BDI-Zn-N(SiMe₃)₂ | 0 °C | - | Pᵣ = 0.94 (heterotactic) | - | [1] |

| Complex 4b | - | - | Pᵣ = 0.93 (heterotactic) | - | [1] |

| Complex 1 | Mild conditions | - | Up to 94% ee (isotactic) | - | [1] |

| Complex 6 | [Zn] = 0.02-0.1 mol% | 13,950 | Good heteroselectivity | Narrow Đ | [1] |

| L¹ZnOPh (1) | CH₂Cl₂, RT | - | Isotactic enrichment | High Mₙ; moderate Đ | [3] |

Key Structural Features and Design Principles

The high performance of these zinc complexes stems from deliberate molecular design. β-Diketiminate (BDI) ligands create a well-defined, sterically protected coordination pocket around the zinc center, enabling single-site catalysis and precise stereocontrol [1]. The electronic and steric properties of the ligand substituents directly influence the catalytic activity; for instance, electron-donating groups on the BDI framework typically enhance activity [1] [3]. In heteroleptic complexes (e.g., LZnOAr), the choice of the initiating alkoxide or phenoxide group (OAr) is crucial, as it influences both the initiation efficiency and the polymerization kinetics [3]. Furthermore, the hemilabile side-arm donors in tridentate ligands can dynamically coordinate to the metal center, modulating its Lewis acidity and influencing the polymerization mechanism and stereoselectivity [3].

Experimental Protocols

General Procedure for ROP of rac-Lactide Using Zinc Catalysts

This protocol describes the setup for the ring-opening polymerization of rac-lactide using a typical zinc complex, such as a BDI-zinc amide or a β-ketoiminate zinc phenoxide complex [1] [3].

Preparation of Reagents:

- Monomer: rac-Lactide must be purified before use. This is typically done by recrystallization from dry toluene or sublimation under reduced pressure.

- Solvent: Use anhydrous dichloromethane (CH₂Cl₂) or toluene. Ensure solvents are sparged with an inert gas (e.g., N₂ or Ar) and passed through a column of activated molecular sieves.

- Catalyst: Store and handle the zinc catalyst (e.g., L¹ZnOAr) in an inert atmosphere glovebox.

Reaction Setup:

- Perform all operations under an inert atmosphere (e.g., in a glovebox or using standard Schlenk techniques).

- In a flame-dried Schlenk flask, charge the zinc catalyst (e.g., 1 µmol) and rac-lactide (e.g., 100-500 equiv, 0.1-0.5 mmol).

- Add anhydrous solvent (e.g., 2-5 mL) via syringe to dissolve the reagents. Swirl the flask to ensure complete mixing.

Polymerization:

- Place the reaction flask in a controlled temperature environment (e.g., room temperature or a thermostatted oil bath).

- Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing aliquots via ¹H NMR spectroscopy to determine monomer conversion.

Termination and Workup:

- Once the desired conversion is reached, quench the polymerization by adding a small amount of acidified methanol (e.g., 0.1 mL).

- Precipitate the polymer by slowly dripping the reaction mixture into a large volume of vigorously stirred cold methanol (e.g., 10-fold volume excess).

- Isolate the solid polylactide (PLA) by filtration and wash it with fresh, cold methanol.

Purification and Analysis:

- Dry the purified polymer under high vacuum at room temperature until constant weight is achieved.

- Analyze the polymer by ¹H NMR and ¹³C NMR spectroscopy to determine tacticity (e.g., heterotacticity Pᵣ from methine region tetrads) and end-group fidelity.

- Determine the molecular weight (Mₙ) and dispersity (Đ) by size exclusion chromatography (SEC) against polystyrene standards [1] [3].

General Procedure for ROCOP of Epoxides and CO₂

This protocol outlines the copolymerization of cyclohexene oxide (CHO) and carbon dioxide using a zinc catalyst system to form poly(cyclohexene carbonate) [1].

Reactor Preparation:

- Use a high-pressure autoclave reactor rated for the required CO₂ pressure.

- Ensure the reactor is clean, dry, and purged with an inert gas.

Reagent Charging:

- In an inert atmosphere glovebox, load the zinc catalyst (e.g., BDI-Zn-acetate dimer) and the epoxide (e.g., cyclohexene oxide) into the autoclave.

- Seal the autoclave and remove it from the glovebox.

Pressurization and Reaction:

- Purge the autoclave headspace with CO₂ briefly.

- Pressurize the reactor with CO₂ to the desired pressure (e.g., 10-50 bar).

- Heat the reactor to the target temperature (e.g., 80-100 °C) with constant stirring.

- Maintain pressure and temperature for the duration of the reaction (e.g., several hours).

Workup and Analysis:

- After the reaction time, cool the autoclave to room temperature and carefully vent the remaining CO₂.

- Dissolve the crude polymer in a minimal amount of dichloromethane.

- Precipitate the polymer into a large excess of methanol or hexane to remove any unreacted monomer and catalyst residues.

- Filter and dry the polymer as described in Section 3.1.

- Analyze the polymer by ¹H NMR to determine the carbonate linkage content and by SEC for molecular weight analysis [1].

The following workflow summarizes the key stages of catalyst development and evaluation for these polymerization processes.

Figure 1: Workflow for the development and evaluation of zinc-based polymerization catalysts.

Analytical Methods for Catalyst and Polymer Characterization

Comprehensive characterization is essential for understanding catalyst structure and polymer properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Catalyst Analysis: ¹H and ¹³C NMR in CDCl₃ or toluene-d₈ are used to confirm catalyst structure, purity, and dynamics (e.g., hindered rotation of substituents) [3].

- Polymer Microstructure: Determine monomer conversion, end-group analysis, and most importantly, tacticity. The relative intensities of methine resonances in ¹H NMR spectra (e.g., tetrads for PLA) are used to calculate the probability of isotactic (Pᵢ) or syndiotactic (Pₛ) linkages [2] [3].

Size Exclusion Chromatography (SEC): Used to determine the number-average molecular weight (Mₙ) and dispersity (Đ) of the synthesized polymers. A narrow Đ (close to 1.0) indicates a well-controlled polymerization process [1] [2].

X-ray Diffraction (XRD): Provides definitive information on the solid-state molecular structure of the catalyst, including coordination geometry, bond lengths, and angles, which are critical for understanding structure-activity relationships [3].

Diffusion-Ordered Spectroscopy (DOSY): An NMR technique used to determine the hydrodynamic radius (Rₕ) of complexes in solution, confirming whether they are monomeric or dimeric under reaction conditions [3].

FT-IR Spectroscopy: Used to identify functional groups in ligands, catalysts, and polymers (e.g., carbonate linkages in polycarbonates) [1].

Troubleshooting and Best Practices

- Inconsistent Results: Ensure strict exclusion of air and moisture from all reagents, solvents, and glassware. Use proper Schlenk line or glovebox techniques.

- Poor Molecular Weight Control: This can indicate protic impurities or incomplete catalyst initiation. Ensure monomers and solvents are thoroughly dried and purified. The catalyst-to-initiator ratio should be precise.

- Low Stereoselectivity: Re-evaluate the ligand design. Increased steric bulk around the metal center often enhances stereocontrol. Optimization of polymerization temperature (lower temperatures often improve selectivity) is also recommended [1].

- Handling and Storage: Zinc organometallic complexes are often air- and moisture-sensitive. They should be stored in a glovebox freezer (-20 to -30 °C) and handled under an inert atmosphere at all times.

Conclusion

Zinc-based catalysts, particularly those supported by well-designed ligand systems like BDI and β-ketoiminates, represent a powerful and versatile class of catalysts for the stereoselective synthesis of biodegradable polymers. Their low toxicity, high activity, and excellent controllability make them exceptionally suitable for producing polymers with targeted properties for advanced applications, including pharmaceuticals. Future research will continue to refine ligand architectures to access new polymer microstructures and further improve catalytic efficiency.

References

Comprehensive Application Notes and Protocols for Methylzinc Chloride Solution in THF Handling

Introduction to Methylzinc Chloride Solution

This compound solution (2.0 M in tetrahydrofuran, THF) is a highly reactive organozinc reagent with significant applications in modern synthetic chemistry, particularly in catalytic cross-coupling reactions. This solution typically appears as colorless to yellow or turbid and is packaged under inert gas to prevent decomposition. With the molecular formula CH₃ClZn and a molecular weight of 115.87 g/mol, this compound serves as an efficient methyl anion equivalent in various transformation reactions. The compound is particularly valued for its ability to participate in carbon-carbon bond formation under transition metal catalysis, enabling the introduction of methyl groups into complex molecular architectures that are often relevant to pharmaceutical development.

The handling of this reagent requires specialized knowledge and precautions due to its high reactivity and significant hazards. As a pyrophoric substance that can ignite spontaneously upon air exposure and a corrosive material that causes severe tissue damage, this compound demands rigorous safety protocols. These application notes provide comprehensive guidelines for the safe handling, storage, and experimental application of this compound solution in THF, specifically tailored for research scientists and drug development professionals working in synthetic chemistry environments. The protocols emphasize both safety considerations and practical experimental setups to maximize synthetic utility while minimizing risks.

Chemical Properties and Specifications

Structural and Physicochemical Characteristics

This compound in THF solution exhibits distinct physicochemical properties that directly influence its handling requirements and synthetic applications. The reagent has a density of 1.033 g/mL at 25°C and a boiling point of approximately 67°C, which is primarily dictated by the THF solvent (bp 66°C) [1]. The flash point is remarkably low at -17°C (-1.4°F) in closed cup measurements, classifying it as a highly flammable liquid that can readily ignite at room temperature if proper precautions are not observed [1] [2]. The solution typically ranges from colorless to yellow in appearance and may appear turbid, with a concentration specification between 1.90-2.20 M (typically labeled as 2.0 M) [2]. The specific gravity of the solution is 1.033, which is slightly higher than that of pure THF, indicating the presence of the organozinc species in solution [2].

The molecular structure of this compound, represented by the SMILES notation C[Zn]Cl, consists of a zinc atom bonded to both a methyl group and a chlorine atom, creating a highly polarized organometallic bond that is responsible for its nucleophilic character [1]. In the solid state, this compound likely exists as a dimer or higher oligomer, but in THF solution, it forms monomeric species stabilized by coordination of THF molecules to the electron-deficient zinc center. This coordination activates the reagent for subsequent transmetalation in catalytic cycles. The InChI key (ASUSLKVOTPUROZ-UHFFFAOYSA-M) provides a standardized identifier for database referencing and chemical informatics applications [1].

Table 1: Physicochemical Properties of this compound Solution (2.0 M in THF)

| Property | Specification | Reference |

|---|---|---|

| Concentration | 1.90-2.20 M (typically 2.0 M) | [2] |

| Appearance | Colorless to yellow, may be turbid | [2] |

| Density | 1.033 g/mL at 25°C | [1] |

| Boiling Point | 67°C | [1] |

| Flash Point | -17°C (-1.4°F) closed cup | [1] [2] |

| Molecular Weight | 115.87 g/mol | [2] |

| Specific Gravity | 1.033 | [2] |

Structural Identifier

Table 2: Chemical Identifiers and Representations

| Identifier Type | Value | Reference |

|---|---|---|

| CAS Number | 5158-46-3 | [1] [2] |

| SMILES | C[Zn]Cl | [1] |

| InChI Key | ASUSLKVOTPUROZ-UHFFFAOYSA-M | [1] |

| MDL Number | MFCD00192334 | [2] |

| PubChem CID | 4152418 | [2] |

Safety Handling and Storage Protocols

Hazard Classification and Regulatory Information

This compound solution in THF presents multiple significant hazards that require careful attention and comprehensive safety protocols. According to the Globally Harmonized System (GHS) of classification and labeling, this reagent carries the following hazard statements: H225 (Highly flammable liquid and vapor), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H336 (May cause drowsiness or dizziness), and H351 (Suspected of causing cancer) [2]. Additionally, the solution carries the EUH019 warning, indicating that it may form explosive peroxides over time, particularly if improperly stored or after the container has been opened [2]. The comprehensive hazard profile includes acute oral toxicity (Category 4), carcinogenicity (Category 2), serious eye damage (Category 1), flammable liquid (Category 2), skin corrosion (Category 1B), and specific target organ toxicity (Single Exposure, Category 3) with the respiratory system identified as the target organ [1].

The regulatory information includes a water hazard classification of WGK 3, indicating it is highly hazardous to aquatic environments and must be prevented from entering waterways or groundwater [1]. The storage class code is 3, designating it as a flammable liquid that requires appropriate storage conditions separate from oxidizers and other incompatible materials [1]. These classifications necessitate that all personnel handling this reagent receive comprehensive training in safe handling practices, emergency procedures, and proper waste disposal methods specific to highly reactive organometallic compounds.

Personal Protective Equipment (PPE) and Engineering Controls

The handling of this compound solution requires mandatory implementation of both personal protective equipment and engineering controls to minimize exposure risks. The essential PPE includes chemical-resistant gloves (butyl rubber or viton recommended), safety goggles or faceshields, and appropriate laboratory attire including a flame-resistant lab coat [1]. For operations that may generate aerosols or involve transfer in non-contained systems, type ABEK (EN14387) respirator filters are recommended to protect against both particulate and gaseous hazards [1]. Engineering controls are equally critical and should include the use of a certified fume hood or glove box maintained at negative pressure relative to the laboratory environment. All equipment and work surfaces should be thoroughly cleaned after use, and any spills should be immediately addressed using appropriate spill control materials specifically designed for pyrophoric substances.

Table 3: Hazard Classification and Safety Precautions

| Hazard Category | GHS Classification | Precautionary Measures | Reference |

|---|---|---|---|

| Flammability | Category 2, H225 | Keep away from ignition sources; use in well-ventilated areas | [2] |

| Skin Corrosion | Category 1B, H314 | Wear protective gloves/clothing; use face protection | [2] |

| Eye Damage | Category 1, H318 | Wear eye protection; use face shields | [2] |

| Carcinogenicity | Category 2, H351 | Use appropriate containment; avoid inhalation | [2] |

| Specific Target Organ Toxicity | Category 3, H335/H336 | Ensure adequate ventilation; use respiratory protection if needed | [2] |

| Peroxide Formation | EUH019 | Test for peroxides periodically; do not distill to dryness | [2] |

Storage and Handling Procedures

Proper storage conditions are essential for maintaining the stability and safety of this compound solutions. The reagent must be stored under an inert atmosphere (argon or nitrogen) in tightly sealed, properly purged containers to prevent contact with moisture and oxygen [1] [2]. Recommended storage temperatures range from 2-8°C (refrigerated conditions), though the solution may solidify at these temperatures and must be allowed to warm to room temperature under controlled conditions before use [2]. The original containers should be clearly labeled with the contents, concentration, date received, and opening date. Compatibility considerations necessitate storage away from oxidizers, acids, alcohols, water, and halogenated compounds, as violent reactions may occur upon contact with these materials. For long-term storage, periodic inspection for peroxide formation is recommended, particularly if the container has been previously opened.

The handling procedures for this compound require meticulous planning and execution. All manipulations should be conducted under an inert atmosphere using standard Schlenk techniques or in a glove box to prevent degradation and minimize fire hazards. When transferring the reagent, syringes and cannulas must be thoroughly dried and purged with inert gas before use. The working area should be clear of combustible materials and equipped with appropriate fire suppression equipment, including a Class D fire extinguisher suitable for metal fires. Containers should be kept tightly sealed when not in use, and any unused material should not be returned to the original container to avoid potential contamination.

First Aid and Emergency Procedures

Immediate first aid measures are critical in the event of exposure to this compound solution. For skin contact, immediately remove contaminated clothing and thoroughly wash the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention, particularly if signs of chemical burn develop [2]. For eye exposure, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing while seeking immediate ophthalmological evaluation [2]. If inhalation occurs, move the affected person to fresh air and provide respiratory support if breathing is difficult; medical evaluation is recommended due to potential respiratory irritation [2]. In cases of ingestion, rinse the mouth thoroughly but do not induce vomiting, and immediately call a poison center or physician for guidance [2]. For all exposure scenarios, provide the medical personnel with complete information about the chemical, including its composition, concentration, and nature of hazards.

Experimental Applications and Case Studies

Nickel-Catalyzed One-Pot Negishi Coupling

This compound solution serves as a pivotal reagent in Ni-catalyzed one-pot Negishi coupling reactions with amino-heteroaryl chlorides, enabling efficient carbon-carbon bond formation for the construction of complex molecular architectures [1]. This application is particularly valuable in pharmaceutical development where the introduction of methyl groups often enhances metabolic stability, modulates lipophilicity, or improves target binding affinity. The Negishi coupling employing this compound demonstrates excellent functional group tolerance, allowing chemists to incorporate methyl groups into sophisticated substrates containing sensitive functionalities that might be incompatible with other organometallic reagents.

The mechanism of this transformation involves a catalytic cycle where a nickel(0) precursor undergoes oxidative addition with an aryl or heteroaryl chloride substrate. Subsequent transmetalation with this compound transfers the methyl group to the nickel center, followed by reductive elimination to yield the methylated product while regenerating the nickel(0) catalyst. This process is particularly effective for coupling reactions with amino-heteroaryl chlorides, which are common structural motifs in biologically active molecules. The use of this compound as the methyl transfer agent typically provides higher yields and superior selectivity compared to alternative methylation methods, especially for electron-deficient and sterically hindered substrates that may resist other cross-coupling approaches.

Cross-Coupling with Aryl Fluorides

The application of this compound in cross-coupling reactions with aryl fluorides represents a significant advancement in synthetic methodology, given the historical challenge of cleaving the strong C-F bond (approximately 126 kcal/mol) in transition metal-catalyzed reactions [1]. This transformation requires specialized nickel-based catalyst systems that activate the typically inert C-F bond, enabling the substitution of fluorine with methyl groups from this compound. The reaction is particularly valuable in contexts where chemo-selectivity is required, as it allows selective functionalization of aryl fluorides in the presence of other halides, or for the late-stage methylation of fluorinated intermediates in multi-step syntheses.

The mechanism for this unique transformation involves an oxidative addition step where nickel(0) inserts into the C-F bond, a process facilitated by either steric strain in the substrate or the use of specialized supporting ligands on the nickel center. The subsequent transmetalation with this compound and reductive elimination yields the methylated arene product with fluoride as the leaving group. This methodology expands the synthetic toolbox available to medicinal chemists, particularly in the structural diversification of fluorinated scaffolds that are increasingly prevalent in modern drug discovery. The ability to selectively replace fluorine atoms with methyl groups while preserving other functional groups provides a powerful strategy for structure-activity relationship studies during lead optimization phases.

Experimental Protocols

General Handling and Preparation Protocol

Safe handling procedures for this compound solution require meticulous attention to exclusion of air and moisture. Begin by ensuring all glassware is thoroughly dried in an oven (≥120°C) and assembled while hot, or flame-dried under vacuum and cooled under an inert atmosphere. Set up the reaction apparatus in a certified fume hood with a proper inert gas (N₂ or Ar) supply and maintain a positive pressure of inert gas throughout the operation. Equip the system with a bubbler to monitor gas flow and ensure all connections are secure. Have appropriate fire suppression equipment (Class D extinguisher) readily accessible and ensure all personnel are trained in emergency procedures for pyrophoric chemical fires.

For solution transfer, use dry syringes or cannula techniques with needles that have been thoroughly flushed with inert gas. Before withdrawing the reagent, allow the sealed container to equilibrate to room temperature if it was stored refrigerated, and gently invert the container several times to ensure homogeneity. Pierce the septum with a dry needle attached to an inert gas line to maintain positive pressure, then slowly withdraw the required volume of this compound solution. When adding to reactions, introduce the reagent dropwise with efficient stirring to ensure proper mixing and dissipation of any exothermic heat. After transfer, immediately flush the syringe or transfer line with dry solvent and dispose of rinses appropriately.

Negishi Coupling with Amino-Heteroaryl Chlorides Protocol

The experimental procedure for Ni-catalyzed Negishi coupling begins with charging a dried Schlenk flask or pressure vessel with the amino-heteroaryl chloride substrate (1.0 equiv), nickel catalyst (typically 2-5 mol% of Ni(cod)₂ or Ni(acac)₂), and appropriate ligand (4-10 mol% of phosphine ligands such as triphenylphosphine or dppf) under an inert atmosphere [1]. Add anhydrous, deoxygenated solvent (THF, DMF, or dioxane) via syringe, and stir the mixture to ensure complete dissolution or suspension. Cool the reaction mixture to 0°C if exothermicity is a concern, though some protocols proceed at room temperature.